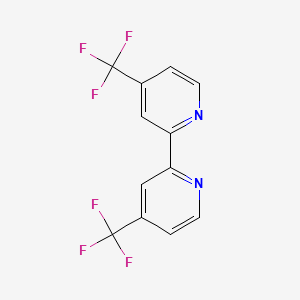
2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)-
Übersicht
Beschreibung
“2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” is a ligand in the form of a white solid . It has been studied kinetically and thermodynamically in proton transfer reactions and photoexcitation with visible light .
Synthesis Analysis
The synthesis of “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” involves a reaction with nickel (II) chloride hexahydrate, triphenylphosphine, and zinc in N,N-dimethyl-formamide at 80℃ for 72 hours under an inert atmosphere . The reaction mixture is then poured into a beaker containing 2 mL ammonia (24% aq) and 20 g ice, and extracted with diethyl ether .Molecular Structure Analysis
The molecular formula of “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” is C12H6F6N2 .Chemical Reactions Analysis
This compound has been used in the synthesis of tetradentate ligand 4,4’-bis(trifluoromethyl)-2,2’-bipyridine-6,6’-dicarboxylic acid (H21) and three corresponding anionic rare earth complexes . It has also been studied in proton transfer reactions and photoexcitation with visible light .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” include a molecular weight of 292.18 , a melting point of 78-80°C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties
4,4'-Bis(trifluoromethyl)-2,2'-bipyridine (4,4'-BTFMB) has been explored in the context of its synthetic control and the properties of its derivatives. For example, Furue et al. (1992) reported the synthesis of novel bidentate ligands including 4,4'-BTFMB. They also described the photophysical and photochemical properties of a series of tris-chelate complexes involving these ligands, focusing on their excited-state properties (Furue et al., 1992).
Catalysis and Ligand Synthesis
Buonomo et al. (2013) detailed a ligand-free synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine, an important bipyridyl ligand, and the synthesis of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine using a nickel-catalyzed dimerization process. This synthesis protocol offers a route for efficiently coupling parent 2-chlorpyridies (Buonomo, Everson, & Weix, 2013).
Solar Fuel Generation and Surface Binding
Norris et al. (2013) focused on the synthesis of phosphonic acid derivatized bipyridine ligands and their ruthenium complexes, which are crucial in dye-sensitized photoelectrosynthesis cells for solar fuel generation. The study included the efficient synthesis of 4,4'-bis(diethylphosphonomethyl)-2,2'-bipyridine and its derivatives, highlighting their relevance in binding to metal oxide surfaces (Norris et al., 2013).
Anion Receptors and Characterization
Ion et al. (2007) synthesized and characterized compounds with bipyridine structures, including 4,4'-bis((4-methylphenyl)carbamoyl)-2,2'-bipyridine, and investigated their behavior as anion receptors. Their study delved into the properties of these compounds in both solution and solid state, contributing to our understanding of their potential applications (Ion et al., 2007).
Ruthenium(II) Complexes and Derivatization
Collins et al. (1999) reported on the synthesis of ruthenium(II) alpha-diimine complexes with various bipyridine ligands, including 4,4'-bis(hydroxymethyl)-2,2'-bipyridine. Their work focused on the challenges in synthesizing common derivatives and provided new routes to these targets, highlighting the significance of these complexes in various chemical processes (Collins et al., 1999).
Dye-Sensitized Solar Cells
Myahkostupov and Castellano (2011) developed a methodology for synthesizing substituted π-conjugated 4,4'-styryl-2,2'-bipyridine ligands. They adapted this approach for producing Ru(II)-based complexes, demonstrating their potential use in energy-relevant applications, particularly in the context of dye-sensitized solar cells (Myahkostupov & Castellano, 2011).
Wirkmechanismus
The trifluoromethyl anchoring groups in “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” improve the photoconversion efficiency (up to 34%) in dye-sensitive solar cells (DSSCs). The enhancement is owing to the stabilization of the highest occupied molecular orbital (HOMO) introduced by the fluorinated building blocks .
Safety and Hazards
Zukünftige Richtungen
The future directions for “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” could involve its use in Ir (III) complexes suitable for use in photocatalysis and phosphorescent OLEDs . It could also be used in the synthesis of other compounds, as indicated by its use in the synthesis of tetradentate ligand 4,4’-bis(trifluoromethyl)-2,2’-bipyridine-6,6’-dicarboxylic acid (H21) and three corresponding anionic rare earth complexes .
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOMEQIMPYKURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476648 | |
| Record name | 2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)- | |
CAS RN |
142946-79-0 | |
| Record name | 2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of btfmb as a ligand affect the photophysical properties of ruthenium(II) complexes?
A1: Btfmb exhibits strong electron-withdrawing properties due to the presence of trifluoromethyl groups. When coordinated to ruthenium(II) centers, btfmb significantly influences the complex's frontier orbital energies. This results in a shift of the metal-to-ligand charge transfer (MLCT) transition to higher energies compared to analogous complexes with electron-donating ligands like 4,4'-dimethyl-2,2'-bipyridine (dmbpy). Furthermore, the electron-withdrawing nature of btfmb facilitates thermal accessibility of the triplet metal-centered (3MC) state from the photochemically generated 3MLCT excited state, enhancing photoreactivity. []
Q2: Can you elaborate on the role of btfmb in mediating photoinduced proton-coupled electron transfer (PCET) reactions?
A2: Btfmb, when incorporated into ruthenium(II) complexes, has demonstrated its ability to participate in PCET reactions. Studies have shown that photoexcitation of a ruthenium(II) complex containing btfmb, in the presence of phenols and a base like pyridine, can lead to concerted electron and proton transfer. [] Interestingly, the kinetics of these reactions were found to correlate with the thermodynamic driving force, supporting the concept of thermodynamic equivalence between single-reagent hydrogen-atom acceptors and separate electron/proton acceptors. []
Q3: What is the significance of btfmb in the development of luminescent probes based on lanthanides?
A3: Btfmb acts as a valuable scaffold for constructing lanthanide-based luminescent probes. For instance, the complex formed with terbium and dysprosium ions, [RE(btfmb)2]– (RE = Tb, Dy), exhibits lanthanide-centered luminescence in aqueous solutions. [] This property, combined with the paramagnetic nature of these lanthanide ions, allows for applications like paramagnetically enhanced (19)F NMR probes.
Q4: How does btfmb contribute to the design of supramolecular photocatalysts for CO2 reduction?
A4: Btfmb plays a crucial role in dictating the photocatalytic activity of Ru(II)-Re(I) binuclear complexes designed for CO2 reduction. Studies have revealed that the presence of btfmb, compared to other ligands like dmbpy, leads to a significant enhancement in photocatalytic activity and extends the system's response into the visible light region. [] This improvement is attributed to the efficient electron transfer from the Ru moiety to the Re catalytic center, facilitated by the bridging ligand and the electronic properties of btfmb.
Q5: What are the structural characteristics of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine?
A5: 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine has the molecular formula C12H6F6N2 and a molecular weight of 292.18 g/mol. Spectroscopically, it can be characterized using techniques like NMR (1H, 13C, 19F) and UV-Vis spectroscopy. The presence of specific peaks in these spectra confirms its structure and purity.
Q6: Are there any studies exploring the structure-activity relationship (SAR) of compounds related to btfmb?
A6: While specific SAR studies focusing solely on btfmb derivatives might be limited, research on structurally related ruthenium(II) complexes sheds light on how modifications can impact activity. For example, replacing bpy with btfmb in Ru(II) oligothienyl complexes was found to influence their photophysical and electrochemical properties, leading to enhanced phototoxicity towards melanoma cells. [] This highlights the potential of modifying the btfmb scaffold to fine-tune the properties and biological activity of resulting complexes.
Q7: What analytical methods are commonly employed to study btfmb and its complexes?
A7: Characterization of btfmb and its metal complexes frequently involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, electrochemistry (cyclic voltammetry), and X-ray crystallography. [, , ] For studying photophysical and photochemical properties, researchers employ time-resolved and steady-state luminescence spectroscopy, as well as transient absorption spectroscopy. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



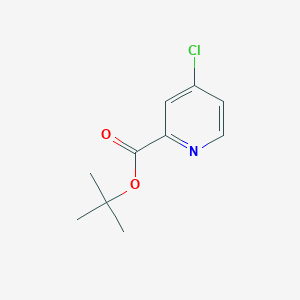
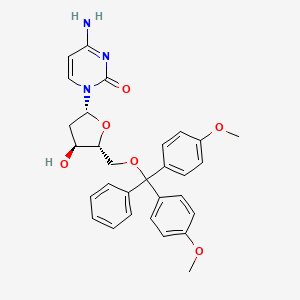
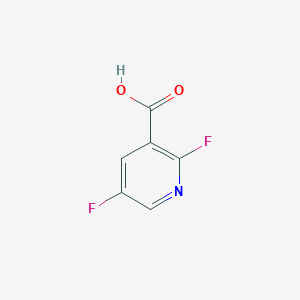

![8-Ethoxy-imidazo[1,2-a]pyrazine](/img/structure/B1354372.png)


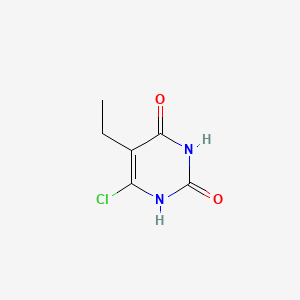
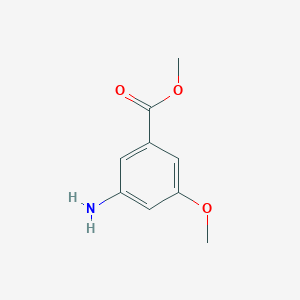
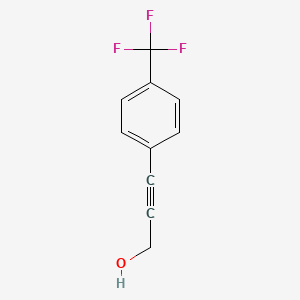
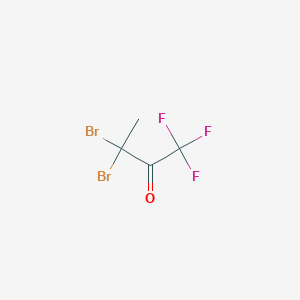


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)